molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

Cat. No.: B2483908
CAS No.: 1037825-20-9
M. Wt: 332.42
InChI Key: GNAZZEYMVIVFQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The tert-butyl 2-[amino(methyl)amino]acetate part is an ester of amino acid, while the 4-methylbenzenesulfonic acid part is a sulfonic acid derivative

Mechanism of Action

Target of Action

Similar compounds are known to be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound may also interact with organoboron reagents or palladium catalysts.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents or palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may influence the synthesis of various organic compounds.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[amino(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with methylamine, followed by the addition of another equivalent of methylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion.

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-[amino(methyl)amino]acetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities.

The industrial production of 4-methylbenzenesulfonic acid typically involves large-scale sulfonation reactors, where toluene is continuously fed into the reactor along with sulfuric acid. The product is then separated and purified using distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[amino(methyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Amidation: The amino groups can react with carboxylic acids or their derivatives to form amides.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

4-methylbenzenesulfonic acid can participate in:

    Electrophilic Aromatic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Amidation: Carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a coupling agent like EDCI or DCC.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Tert-butyl alcohol and 2-[amino(methyl)amino]acetic acid.

    Amidation: Various amides depending on the carboxylic acid used.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[amino(ethyl)amino]acetate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl 2-[amino(methyl)amino]propionate: Similar structure but with a propionate ester instead of an acetate ester.

    4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.

Uniqueness

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is unique due to the combination of an ester and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

CAS No.

1037825-20-9

Molecular Formula

C14H24N2O5S

Molecular Weight

332.42

IUPAC Name

tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

GNAZZEYMVIVFQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N

solubility

not available

Origin of Product

United States

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